

In-depth Technical Guide on 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol

Cat. No.: B1298414

[Get Quote](#)

Disclaimer: Extensive searches of chemical databases and scientific literature did not yield a specific CAS number or dedicated experimental data for **5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol**. This suggests that the compound may not be well-characterized or widely reported. This guide, therefore, provides a comprehensive overview based on the established chemistry and biology of closely related benzothiazole-2-thiol derivatives to serve as a valuable resource for researchers and drug development professionals interested in this class of compounds.

Chemical Identity and Physicochemical Properties

While a specific CAS number for **5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol** could not be located, several structurally related compounds are well-documented. These analogs provide a basis for predicting the properties of the target molecule.

Table 1: CAS Numbers of Structurally Related Benzothiazole Derivatives

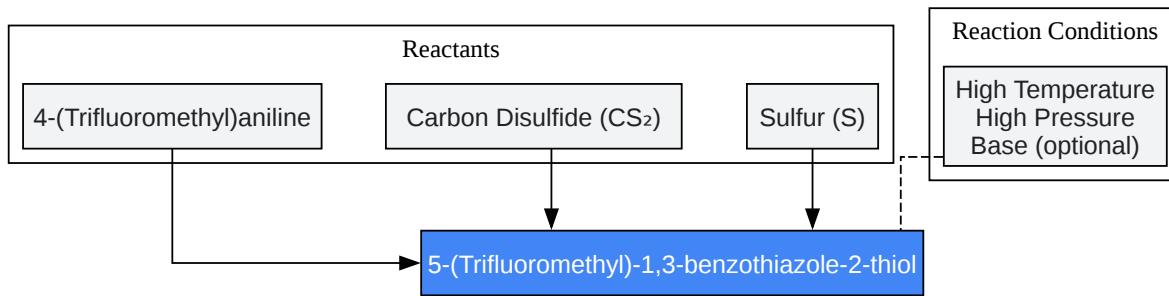
Compound Name	CAS Number
1,3-Benzothiazole-2-thiol	149-30-4
5-Chloro-1,3-benzothiazole-2-thiol	5331-91-9
5-(Trifluoromethyl)benzo-2,1,3-thiadiazole	17754-05-1
2-Fluoro-5-(trifluoromethyl)benzenethiol	304901-48-2

The physicochemical properties of **5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol** can be extrapolated from the known properties of benzothiazole-2-thiol and its derivatives. The introduction of a trifluoromethyl group is expected to increase its lipophilicity and electron-withdrawing character.

Table 2: Predicted Physicochemical Properties of **5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol**

Property	Predicted Value/Characteristic	Rationale
Molecular Formula	C ₈ H ₄ F ₃ NS ₂	Based on chemical structure
Molecular Weight	~235.25 g/mol	Calculated from molecular formula
Appearance	White to off-white solid	Typical for benzothiazole-2-thiols
Solubility	Poorly soluble in water; soluble in organic solvents (e.g., DMSO, DMF, acetone)	General solubility of benzothiazole derivatives
Acidity (pKa)	Expected to be a weak acid	Thiol group proton is acidic

Synthesis and Experimental Protocols


The synthesis of **5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol** can be plausibly achieved through established methods for preparing substituted benzothiazole-2-thiols. A common and

effective route involves the reaction of a corresponding substituted aniline with carbon disulfide.

[1]

Proposed Synthetic Pathway

The most probable synthetic route would involve the reaction of 4-amino-3-(trifluoromethyl)benzenethiol with carbon disulfide. However, a more common starting material would be the corresponding aniline. A well-established method is the reaction of an *o*-haloaniline with carbon disulfide in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1] An alternative is the reaction of a substituted aniline with carbon disulfide and sulfur at elevated temperatures and pressures. A general, adaptable protocol based on the reaction of a substituted aniline is presented below.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol**.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on common methods for synthesizing benzothiazole-2-thiols and should be adapted and optimized for the specific target molecule.

Objective: To synthesize **5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol**.

Materials:

- 4-(Trifluoromethyl)aniline

- Carbon disulfide (CS₂)
- Sulfur (S)
- Solvent (e.g., N-methyl-2-pyrrolidone or dimethylformamide)
- Base (e.g., sodium hydroxide, optional)
- Hydrochloric acid (for acidification)
- High-pressure autoclave reactor

Procedure:

- Charging the Reactor: In a high-pressure autoclave, combine 4-(Trifluoromethyl)aniline, carbon disulfide, and sulfur in an appropriate molar ratio (e.g., 1:2:2). A high-boiling point solvent such as N-methyl-2-pyrrolidone can be used.
- Reaction: Seal the autoclave and heat the mixture to a temperature in the range of 200–250°C. The reaction is typically carried out under elevated pressure for several hours.
- Work-up: After cooling the reactor to room temperature, carefully vent any excess pressure. The reaction mixture is then treated with an aqueous solution of a base (e.g., sodium hydroxide) to dissolve the product as its thiolate salt.
- Purification: The basic solution is filtered to remove any insoluble impurities. The filtrate is then acidified with hydrochloric acid to precipitate the **5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol**.
- Isolation and Characterization: The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol). The structure and purity of the final compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Biological Significance and Potential Applications

Benzothiazole and its derivatives are known to exhibit a wide range of biological activities, making them important scaffolds in medicinal chemistry.[\[2\]](#)[\[3\]](#) The introduction of a

trifluoromethyl group can often enhance the metabolic stability and cell permeability of a drug molecule, potentially improving its pharmacokinetic profile.

Extrapolated Biological Activities

Based on the known activities of related compounds, **5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol** could be investigated for the following biological effects:

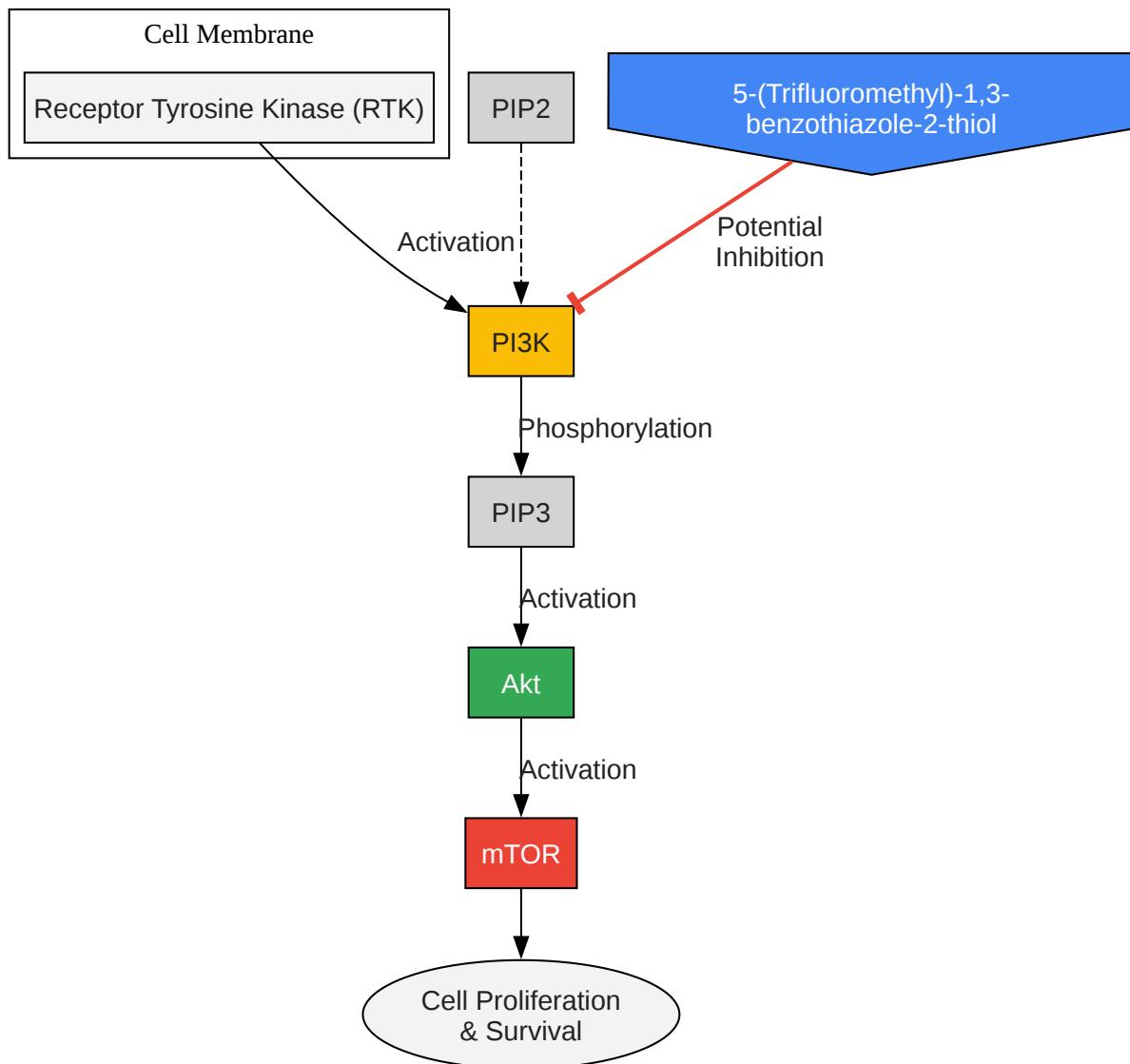

- Anticancer Activity: Many 2-substituted benzothiazoles have demonstrated potent anticancer properties.^[4] The trifluoromethyl group is a common substituent in many modern anticancer drugs.
- Antimicrobial and Antifungal Activity: The benzothiazole nucleus is a key component of many antimicrobial and antifungal agents.^[5]
- Enzyme Inhibition: 2-Mercaptobenzothiazole derivatives have been identified as inhibitors of various enzymes, including monoamine oxidase and c-Jun N-terminal kinases.

Table 3: Summary of Biological Activities of Related Benzothiazole Derivatives

Compound Class	Biological Activity	Reference
2-Aryl benzothiazoles	Anticancer, Amyloid imaging agents	
Fluoro-substituted benzothiazoles	Anticancer, Antimicrobial	[5][6]
2-Mercaptobenzothiazole derivatives	Anticancer, Antimicrobial, Anti-inflammatory	[7]
Trifluoromethyl-containing heterocycles	Enhanced metabolic stability, various biological activities	[8]

Potential Signaling Pathway Involvement

Given the known anticancer activity of many benzothiazole derivatives, a potential mechanism of action could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt pathway.

[Click to download full resolution via product page](#)

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

Summary and Future Outlook

While **5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol** is not a widely documented compound, its chemical structure suggests it holds potential as a valuable molecule for further investigation, particularly in the field of medicinal chemistry. The synthetic routes to analogous compounds are well-established and could likely be adapted for its preparation. Based on the known biological activities of related benzothiazole derivatives, this compound warrants investigation for its potential anticancer, antimicrobial, and enzyme inhibitory properties. Future research should focus on the successful synthesis and purification of **5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol**, followed by comprehensive spectroscopic characterization and a thorough evaluation of its biological activity profile. Such studies would clarify its potential as a lead compound for the development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide [organic-chemistry.org]
- 2. jddtonline.info [jddtonline.info]
- 3. Recent advances in the chemistry and biology of benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. office2.jmbfs.org [office2.jmbfs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of bioactive molecule fluoro benzothiazole comprising quinazolinyl oxadiazoles derivative for biological and pharmacological screening | Semantic Scholar [semanticscholar.org]
- 7. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Green synthesis and antifungal activities of benzothiazole derivatives containing α -trifluoromethyl tertiary alcohol and coumarin moiety | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [In-depth Technical Guide on 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1298414#cas-number-for-5-trifluoromethyl-1-3-benzothiazole-2-thiol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com